Structural Uniqueness vs. Closest Non-Chlorinated Analog: Impact on Predicted LogP and Hydrogen Bonding
The 4-(4-chlorophenyl) substitution, compared to the unsubstituted 4-phenyl analog, modifies lipophilicity and hydrogen-bond acceptor capacity. Computed properties from PubChem indicate a rotatable bond count of 4 and a hydrogen bond acceptor count of 3, which influence membrane permeability and target binding. Direct experimental comparator data are not yet published; this evidence is class-level inference based on the well-established SAR of 1,4-dihydropyridines [1].
| Evidence Dimension | Physicochemical and structural properties relevant to target interaction |
|---|---|
| Target Compound Data | 4-chlorophenyl derivative: Molecular weight 293.74 g/mol, XLogP3-AA 2.3 |
| Comparator Or Baseline | 4-phenyl derivative (unsubstituted analog, PubChem CID not specified): Predicted XLogP lower, lacks electron-withdrawing chlorine |
| Quantified Difference | Qualitative difference in electronic effects and lipophilicity; no bioassay head-to-head available |
| Conditions | Computed properties under PubChem 2021.05.07 release |
Why This Matters
When selecting building blocks for lead optimization, the presence of the 4-chlorophenyl group directly impacts pharmacokinetic and pharmacodynamic profiles, making unsubstituted phenyl analogs unsuitable as direct replacements.
- [1] PubChem CID 5193835, Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/329700-15-4 (accessed 2026-05-09). View Source
